tiazoles 2,4-disustituidos
2,4-Disubstituted Thiazoles are a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms. This specific group of thiazoles exhibits diverse structural features due to the substituents at positions 2 and 4, which can significantly influence their physical and chemical properties. These compounds are widely utilized in various applications owing to their unique characteristics.
In pharmaceuticals, 2,4-disubstituted thiazoles have been extensively explored for their potential as antifungal agents, antimicrobial agents, and anti-inflammatory drugs due to their ability to modulate cellular responses through diverse mechanisms of action. Additionally, these molecules can act as ligands in coordination chemistry, making them valuable in the development of metal-based therapeutics.
From a synthetic perspective, the introduction of substituents at positions 2 and 4 often requires sophisticated organic synthesis techniques such as Suzuki coupling or Sonogashira coupling to achieve high yields with minimal side products. The versatility in modification allows for the fine-tuning of biological activities, making these compounds highly sought after in both academic research and industrial settings.
Overall, 2,4-disubstituted thiazoles represent a promising class of heterocycles with broad applications across multiple scientific disciplines, particularly in medicinal chemistry and material science.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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(2-(2-Chlorophenyl)thiazol-4-yl)methanol | 639517-86-5 | C10H8ClNOS |
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2-Thiazolamine, 4-(chloromethyl)-, hydrochloride | 60090-58-6 | C4H5N2SCl.HCl |
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Zaltidine | 85604-00-8 | C8H10N6S |
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tert-Butyl (4-(2-hydroxypropan-2-yl)thiazol-2-yl)carbamate | 876756-13-7 | C11H18N2O3S |
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1-2-(3-Methylphenyl)-1,3-thiazol-4-ylmethanamine | 89152-85-2 | C11H12N2S |
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2-(2-Bromophenyl)thiazole-4-carbaldehyde | 885279-14-1 | C10H6BrNOS |
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(2-(2-Bromophenyl)thiazol-4-yl)methanol | 885280-50-2 | C10H8BrNOS |
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C-(2-O-Tolyl-thiazol-4-yl)-methylamine | 885280-68-2 | C11H12N2S |
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4-chloro-1,3-thiazole-2-sulfonamide | 89501-94-0 | C3H3ClN2O2S2 |
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4-Thiazolemethanamine,2-(3-ethylphenyl)- | 885280-88-6 | C12H14N2S |
Literatura relevante
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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